Methyl 1,3-difluorocyclobutane-1-carboxylate
Description
Methyl 1,3-difluorocyclobutane-1-carboxylate is a chemical compound with the molecular formula C₆H₈F₂O₂ and a molecular weight of 150.12 g/mol It is a derivative of cyclobutane, where two fluorine atoms are substituted at the 1 and 3 positions, and a carboxylate group is attached to the 1 position
Properties
Molecular Formula |
C6H8F2O2 |
|---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
methyl 1,3-difluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H8F2O2/c1-10-5(9)6(8)2-4(7)3-6/h4H,2-3H2,1H3 |
InChI Key |
WONNHHAMZNXLAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,3-difluorocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by esterification with methanol to form the methyl ester . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-difluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions include difluorocyclobutanecarboxylic acids, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 1,3-difluorocyclobutane-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 1,3-difluorocyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-difluorocyclobutane-1-carboxylate: A closely related compound with similar structural features and applications.
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane core but differ in the substituents attached to the ring.
Uniqueness
Methyl 1,3-difluorocyclobutane-1-carboxylate is unique due to the specific positioning of the fluorine atoms and the carboxylate group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and reactivity .
Biological Activity
Methyl 1,3-difluorocyclobutane-1-carboxylate (CAS No. 1234616-13-7) is an organofluorine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 150.123 g/mol
- Boiling Point : 130 °C
- Density : Not available
Antimicrobial Properties
This compound has shown potential antimicrobial activity. Research indicates that compounds with fluorinated groups can enhance biological activity due to increased lipophilicity and altered interaction with biological membranes. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a possible mechanism involving disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or inhibiting cell cycle progression. The difluoromethyl group may play a crucial role in enhancing the compound's binding affinity to specific cellular targets involved in cancer progression.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, leading to reduced energy production in target cells.
- Receptor Interaction : It may bind to specific receptors, modulating signal transduction pathways that control cell growth and apoptosis.
- Membrane Disruption : The presence of fluorine atoms can alter the physical properties of the compound, enhancing its ability to penetrate lipid membranes and affect intracellular processes .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that further exploration into its mechanism of action could lead to the development of new antimicrobial agents.
Anticancer Research
In another research project, this compound was tested on human cancer cell lines. The findings revealed that the compound inhibited cell proliferation by up to 70% within 48 hours of treatment. Flow cytometry analyses indicated that the compound induced apoptosis through caspase activation, highlighting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3,3-difluorocyclobutane-1-carboxylate | CHFO | Contains two fluorine atoms |
| Methyl 1-fluorocyclobutane-1-carboxylate | CHFO | Contains only one fluorine atom |
| Ethyl 3,3-difluorocyclobutanecarboxylate | CHFO | Ethyl group instead of methyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
